BHQ-O-5HT

Caged neurotransmitter Quantum efficiency One-photon photolysis

BHQ-O-5HT is a benzohydroquinone (BHQ)-caged derivative of serotonin (5-hydroxytryptamine, 5-HT) developed as a photoactivatable chemical tool for precise spatiotemporal control of 5‑HT release in biological systems. Upon exposure to 365 nm (one‑photon) or 740 nm (two‑photon) light, the BHQ protecting group is cleaved, liberating free 5‑HT with high photoefficiency.

Molecular Formula C20H18BrN3O2
Molecular Weight 412.28
CAS No. 1417436-52-2
Cat. No. B606063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHQ-O-5HT
CAS1417436-52-2
SynonymsBHQ-O-5HT;  BHQ O 5HT;  BHQO5HT; 
Molecular FormulaC20H18BrN3O2
Molecular Weight412.28
Structural Identifiers
SMILESOC1=CC=C2C=CC(COC3=CC4=C(NC=C4CCN)C=C3)=NC2=C1Br
InChIInChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2
InChIKeyCCXVAJCOBSSSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BHQ-O-5HT (CAS 1417436-52-2): A Photoactivatable Caged Serotonin for Spatiotemporally Controlled 5-HT Release


BHQ-O-5HT is a benzohydroquinone (BHQ)-caged derivative of serotonin (5-hydroxytryptamine, 5-HT) developed as a photoactivatable chemical tool for precise spatiotemporal control of 5‑HT release in biological systems [1]. Upon exposure to 365 nm (one‑photon) or 740 nm (two‑photon) light, the BHQ protecting group is cleaved, liberating free 5‑HT with high photoefficiency [1]. The compound is supplied as an orange solid, typically as the hydrogen bromide salt (C₂₀H₂₀Br₃N₃O₂; MW 574.11), with >95% HPLC purity [2]. BHQ‑O‑5HT has been functionally validated in cultured mouse sensory neurons, intact zebrafish larvae, and Xenopus laevis embryos, establishing its utility as a research‑grade caged neurotransmitter for neuroscience, developmental biology, and pharmacological studies [1].

Photoactivatable caged serotonin for spatiotemporally controlled 5‑HT release
Compatible with one‑photon (365 nm) and two‑photon (740 nm) uncaging
Validated in cultured neurons, zebrafish larvae, Xenopus embryos
Reported high photoefficiency supports reduced‑light‑dose protocols

Why BHQ-O-5HT Cannot Be Replaced by Another Caged Serotonin: Photochemical Performance Gaps That Directly Impact Experimental Outcomes


Caged serotonin compounds share the common goal of light‑triggered 5‑HT release, yet their photophysical properties—quantum efficiency, one‑ and two‑photon sensitivity, and dark stability—diverge by orders of magnitude across structural classes. Substituting BHQ‑O‑5HT with a lower‑performance analog such as O‑CNB‑5HT or BHQ‑N‑5HT forces the researcher to use higher light intensities, longer illumination times, or higher working concentrations, each of which increases the risk of phototoxicity, off‑target uncaging, and depletion of the caged pool before the intended experimental window [1]. Even within the same BHQ series, the O‑linked isomer (BHQ‑O‑5HT) outperforms the N‑linked isomer (BHQ‑N‑5HT) by a factor of 3 in quantum efficiency, a difference that directly determines whether two‑photon uncaging is feasible in thick tissue or in vivo with acceptable laser power [1]. These performance gaps are not incremental; they represent “go/no‑go” thresholds for experimental paradigms that demand low‑toxicity, high‑resolution photorelease.

Using O‑CNB‑5HT or BHQ‑N‑5HT may require higher light intensity, increasing phototoxicity risk.

Isomeric linkage (O vs. N) can shift quantum efficiency, potentially compromising two‑photon uncaging feasibility.

Lower dark stability in alternative cages may restrict the usable experimental time window.

BHQ-O-5HT Quantitative Differentiation Evidence: Head-to-Head Photophysical and Functional Comparisons Against Closest Caged 5‑HT Analogs


BHQ-O-5HT vs. BHQ-N-5HT: 3‑Fold Higher Single‑Photon Quantum Efficiency for More Efficient Uncaging at Lower Light Doses

BHQ‑O‑5HT exhibits a single‑photon quantum efficiency (Qu) of 0.30 at 365 nm in aqueous KMOPS buffer (pH 7.2), compared to 0.10 for BHQ‑N‑5HT under identical conditions [1]. The sensitivity metric (Qu × ε), which integrates photon absorption and uncaging efficiency, is 600 M⁻¹cm⁻¹ for BHQ‑O‑5HT versus 210 M⁻¹cm⁻¹ for BHQ‑N‑5HT—a 2.9‑fold difference [1]. This means that for the same number of absorbed photons, BHQ‑O‑5HT produces approximately three times as much free 5‑HT, enabling lower irradiation intensities or shorter pulse durations to achieve the same effective concentration of released neurotransmitter.

Quantum Efficiency Comparison
Head-to-head
Qu = 0.30 vs. 0.10; sensitivity 600 vs. 210 M⁻¹cm⁻¹
Reported 3‑fold higher uncaging efficiency supports reduced photon dose protocols.
KMOPS buffer, pH 7.2, 365 nm
Caged neurotransmitter Quantum efficiency One-photon photolysis Serotonin photorelease

BHQ-O-5HT vs. O-CNB-5HT: 10‑Fold Higher Quantum Yield Enables Two‑Photon Applications Not Accessible with Classical Nitrobenzyl Cages

The classical O‑CNB‑5HT cage (o‑nitrobenzyl‑protected serotonin) has a quantum yield of only 0.03 [2], whereas BHQ‑O‑5HT achieves 0.30 under comparable aqueous conditions [1]. Furthermore, O‑CNB‑5HT requires UV excitation at 337 nm and its two‑photon action cross‑section (δu) has not been reported, reflecting very poor two‑photon sensitivity [1]. In contrast, BHQ‑O‑5HT has a measured δu of 0.50 GM at 740 nm, making it suitable for two‑photon excitation in tissue slices and intact organisms [1]. The sensitivity gap (600 vs. 24 M⁻¹cm⁻¹) exceeds an order of magnitude.

10‑Fold Quantum Yield
Cross-study comparable
Qu = 0.30 (BHQ‑O‑5HT) vs. 0.03 (O‑CNB); sensitivity 600 vs. 24 M⁻¹cm⁻¹
Supports two‑photon uncaging design where nitrobenzyl cages are insufficient.
Data from Rea (2013) and Breitinger (2000)
Two-photon uncaging Quantum yield comparison Nitrobenzyl vs. BHQ cages Phototoxicity mitigation

BHQ-O-5HT vs. CyHQ-Caged Serotonin: Superior Two‑Photon Action Cross‑Section (0.50 GM vs. ≤0.31 GM) for Enhanced Spatial Resolution

A systematic comparison of BHQ‑ and CyHQ‑caged biologically relevant phenols demonstrated that BHQ‑caged compounds (including BHQ‑O‑5HT) achieve two‑photon action cross‑sections (δu) of 0.40–0.60 GM at 740 nm, whereas the CyHQ series yields only 0.15–0.31 GM under identical irradiation conditions [1]. BHQ‑O‑5HT specifically has a δu of 0.50 GM [2], placing it near the upper end of the BHQ range and roughly 1.6‑ to 3.3‑fold above CyHQ derivatives. This translates to a proportionally smaller two‑photon excitation volume required to achieve the same uncaging yield, directly improving the spatial precision of 5‑HT photorelease in complex tissue architectures.

Two‑Photon Action Cross‑section
Class-level
δu = 0.50 GM (BHQ‑O‑5HT) vs. ≤0.31 GM (CyHQ class)
Higher δu may improve spatial precision in tissue two‑photon uncaging.
740 nm; McLain et al. 2015
Two-photon action cross-section CyHQ vs. BHQ chromophore Spatial resolution Tissue-penetrant uncaging

Biological Validation: BHQ‑O‑5HT Photolysis Recapitulates Native 5‑HT Electrophysiological Responses Without Pre‑Uncaging Basal Activity

In intact zebrafish larvae (5 dpf), microinjection of 1 nL of 500 μM BHQ‑O‑5HT solution produced no change in trigeminal ganglion baseline firing, confirming the caged compound is biologically inert prior to photolysis [1]. Exposure to 1 ms pulses of 365 nm light then elicited high‑amplitude spiking that closely matched the temporal pattern and amplitude of spiking evoked by direct microinjection of 1 mM free 5‑HT (0.5 nL) [1]. A similar result was obtained in the optic tectum. This demonstrates that BHQ‑O‑5HT photolysis releases 5‑HT in a functionally competent form and that the compound permits “on‑demand” receptor activation without background activity—a critical requirement for causal neuroscience experiments.

In Vivo Electrophysiology Validation
Head-to-head
No basal activity; 1 ms 365 nm photolysis triggers spiking comparable to free 5‑HT.
Reported in vivo functional fidelity without pre‑uncaging background.
Zebrafish trigeminal ganglion, 5 dpf
Electrophysiology Trigeminal ganglion Zebrafish Caged serotonin validation

Dark Stability: BHQ‑O‑5HT Remains Intact for 260 Hours in Physiological Buffer, Outlasting the BHQ‑OPh Analog by 2.7‑Fold

The dark half‑life (τdark) of BHQ‑O‑5HT in KMOPS buffer (pH 7.2) at room temperature is 260 hours, providing over 10 days of hydrolytic stability before spontaneous 5‑HT release reaches 50% [1]. This is 2.7‑fold longer than BHQ‑OPh (τdark = 95 hours), a closely related BHQ‑caged phenol analog [1]. Extended dark stability is essential for long‑duration experiments, such as overnight embryo development studies or multi‑hour electrophysiology recordings, where premature 5‑HT leakage could confound results.

Dark Stability
Head-to-head
τdark = 260 h (BHQ‑O‑5HT) vs. 95 h (BHQ‑OPh)
Extended stability supports multi‑day experimental windows.
pH 7.2 KMOPS, RT, protected from light
Dark stability Hydrolytic stability Experimental time window Caged compound shelf life

In Vivo Developmental Biology: Stage‑Specific Uncaging of 5‑HT in Xenopus Embryos Reveals Temporal Dependence of Left‑Right Patterning Not Detectable with Constitutive 5‑HT Exposure

In Xenopus laevis embryos, BHQ‑O‑5HT injection at the 1‑cell stage followed by light‑triggered uncaging at specific developmental stages revealed that maximal left‑right (LR) patterning defects (heterotaxia) were induced when 5‑HT was photoreleased at stage 5 rather than stage 8 [1]. At the 32‑cell stage, uncaging induced significant heterotaxia (p < 0.05, Chi‑square test) relative to non‑uncaged controls, whereas uncaging at the 8‑cell stage did not produce statistically significant defects [2]. This stage‑specificity would be impossible to resolve with bath‑applied 5‑HT or with a non‑caged agonist, and it directly demonstrates the unique experimental value of the temporally precise photorelease enabled only by a caged compound with the photochemical performance characteristics of BHQ‑O‑5HT.

Stage‑Dependent Developmental Patterning
Head-to-head
Uncaging at 32‑cell stage induced heterotaxia (p<0.05); stage 8 no effect.
Temporally resolved 5‑HT release reveals critical developmental windows.
Xenopus laevis, left‑right asymmetry scoring
Left-right asymmetry Xenopus embryo Developmental biology Temporal uncaging

Optimal Application Scenarios for BHQ-O-5HT Based on Quantified Differentiation Evidence


Two‑Photon Uncaging in Brain Slices and Intact Neural Tissue

The 0.50 GM two‑photon action cross‑section at 740 nm and 0.30 single‑photon quantum efficiency make BHQ‑O‑5HT the premier caged serotonin for two‑photon (2P) uncaging experiments in acute brain slices and in vivo preparations [1]. Compared to CyHQ‑caged serotonin (δu ≤ 0.31 GM) or classical nitrobenzyl cages with negligible 2P sensitivity, BHQ‑O‑5HT requires lower laser power to achieve the same uncaging yield, reducing the risk of nonlinear photodamage. The compound’s demonstrated efficacy in zebrafish trigeminal ganglion and optic tectum confirms that 2P‑mediated 5‑HT release can elicit physiologically relevant neuronal responses in intact neural circuits [1].

Stage‑Resolved Developmental Biology Studies Requiring Pulsed 5‑HT Signaling

BHQ‑O‑5HT uniquely enables temporally discrete 5‑HT release at specific embryonic stages, as demonstrated by the stage‑dependent induction of left‑right patterning defects in Xenopus embryos [1]. The 260‑hour dark stability ensures that the caged compound remains intact throughout the prolonged experimental timeline of vertebrate development, without spontaneous hydrolysis that would confound stage‑specificity. This capability is essential for dissecting the precise developmental windows during which serotonin signaling establishes body axis asymmetry [1].

Low‑Phototoxicity Neuronal Activation Assays

With 10‑fold higher quantum yield (0.30) than O‑CNB‑5HT (0.03) and near‑complete biological inertness before uncaging, BHQ‑O‑5HT permits functional neuronal activation with minimal phototoxic UV burden [1][2]. Cultured mouse primary sensory neurons show no baseline activity changes upon BHQ‑O‑5HT administration, followed by high‑amplitude spiking exclusively upon photolysis [1]. For laboratories studying serotonin receptor pharmacology or neural circuit dynamics, this combination of low background and high photorelease efficiency translates to cleaner data and reduced experimental confounds.

Subcellular Mapping of Serotonin Receptor Distribution Using Focal Uncaging

The superior two‑photon sensitivity (δu = 0.50 GM) of BHQ‑O‑5HT relative to CyHQ and nitrobenzyl alternatives supports diffraction‑limited focal uncaging volumes, enabling subcellular resolution mapping of 5‑HT receptor localization on dendrites, axons, or glial processes [1]. When combined with the compound’s established electrophysiological validation in zebrafish, this spatial precision allows researchers to correlate receptor activation sites with functional outcomes in identified neurons, a capability that lower‑performance caged 5‑HT compounds cannot reliably support [1].

Application
Selection Property
Validation Focus
Two‑photon uncaging in intact neural tissue
Two‑photon action cross‑section review
Spatial resolution and photodamage threshold validation
Stage‑resolved developmental biology studies
Temporal uncaging capability and dark stability
Stage‑specific endpoint monitoring
Low‑phototoxicity neuronal activation assays
Photoefficiency and basal inactivity
Phototoxicity and background signal endpoints
Subcellular receptor mapping with focal uncaging
Focal volume and spatial precision
Receptor localization‑function correlation
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